![molecular formula C8H10O3S B2764835 2-[2-(Thiophen-2-YL)ethoxy]acetic acid CAS No. 933731-98-7](/img/structure/B2764835.png)

2-[2-(Thiophen-2-YL)ethoxy]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

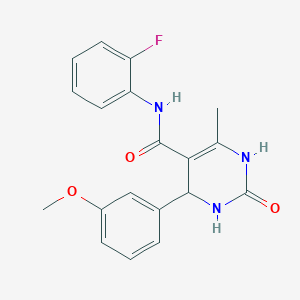

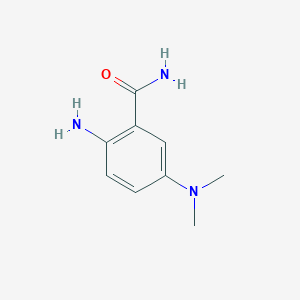

2-[2-(Thiophen-2-YL)ethoxy]acetic acid is a thiophene compound that has a carboxymethyl group at the 2-position . It is functionally related to acetic acid and is a member of thiophenes and a monocarboxylic acid . It is used in the preparation of rosette-like nanoscale gold materials and as a pharmaceutical intermediate for cefaloridine and cefalotin sodium .

Synthesis Analysis

The synthesis of 2-[2-(Thiophen-2-YL)ethoxy]acetic acid involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This reaction results in a novel heterocyclic amide derivative . The compound is characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis

The molecular structure of 2-[2-(Thiophen-2-YL)ethoxy]acetic acid is stabilized by C−H···N and N−H···N hydrogen bonds . The compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .Wissenschaftliche Forschungsanwendungen

mPGES-1 Inhibition

- Lead Compound Discovery : Researchers identified 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for developing tighter mPGES-1 inhibitors. Using virtual fragment screening and molecular modeling, they found compounds 1c and 2c with selective inhibitory activity against mPGES-1 .

- Biological Activity : Compound 2c exhibited promising inhibitory effects on mPGES-1 and induced cell cycle arrest in A549 cell lines, suggesting apoptosis/necrosis effects .

Fluorescent Markers for Biopolymers

- Application : 2-Thiopheneethanol, a derivative of thiophene, is used in the preparation of oligothiophene isothiocyanates. These compounds serve as fluorescent markers for biopolymers .

Metal Ion Chemosensor

- Interest : Researchers synthesized di(thiophen-2-yl) substituted pyrene-pyridine (PDTP) and evaluated its selectivity with various metal ions (Al^3+, Ba^2+, Ca^2+, Cd^2+, Co^2+, Cr^3+, Cu^2+, Fe^2+, Fe^3+, Hg^2+, Na^+, Ni^2+, Pb^2+, Sr^2+, Sn^2+, and Zn^2+). Selectivity is a critical feature for any chemosensor .

Synthetic Strategies

- Cyclization Reaction : A novel [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones under microwave irradiation led to the synthesis of 2,3,5-trisubstituted thiophene derivatives. This strategy offers a versatile approach to functionalized thiophenes .

Wirkmechanismus

Target of Action

The primary target of 2-[2-(Thiophen-2-YL)ethoxy]acetic acid is the glutathione-dependent enzyme mPGES-1 . This enzyme is a valuable macromolecular target in both cancer therapy and inflammation therapy .

Mode of Action

The compound interacts with mPGES-1, inhibiting its activity . The inhibition of mPGES-1 by 2-[2-(Thiophen-2-YL)ethoxy]acetic acid occurs in the low micromolar range, as confirmed by molecular modeling calculations .

Biochemical Pathways

The inhibition of mPGES-1 affects the biosynthesis of prostaglandin E2 (PGE2), a process that is particularly upregulated in inflammation, tumors, and other pathologies such as Alzheimer’s disease, arthritis, burn injury, and atherosclerosis .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-[2-(Thiophen-2-YL)ethoxy]acetic acid include temperature and exposure to light . The compound should be kept in a dark place and sealed in dry conditions at room temperature . It should also be handled with appropriate ventilation measures to avoid inhalation of its vapors .

Eigenschaften

IUPAC Name |

2-(2-thiophen-2-ylethoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c9-8(10)6-11-4-3-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMNVNKDUBNPKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Thiophen-2-YL)ethoxy]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2764752.png)

![1-[1-(2-Keto-2-pyrrolidino-ethyl)indol-3-yl]-2-(4-methylpiperazino)ethane-1,2-dione](/img/structure/B2764754.png)

![3-(3-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2764759.png)

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2764763.png)

![N-(3-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2764765.png)

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride](/img/structure/B2764772.png)

![5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B2764775.png)